2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
Description
2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. The 1,2,4-oxadiazole ring is further functionalized with a 4-tert-butylphenyl group, contributing to its steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting ion channels and enzymes, particularly those involving sulfur-based linkages and aromatic heterocycles .
Properties
IUPAC Name |
2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2,3)17-10-8-15(9-11-17)22-27-21(31-28-22)14-32-23-25-19(13-20(29)26-23)16-6-5-7-18(12-16)30-4/h5-13H,14H2,1-4H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUWQPHOWYOPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide The pyrimidine ring can be constructed via a condensation reaction involving appropriate aldehydes and amidines
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Alkylation and Acylation
The hydroxyl group at position 4 of the pyrimidine ring can undergo alkylation or acylation. For example:
-
Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields the 4-methoxy derivative.
-
Acylation : Treatment with acetyl chloride forms the 4-acetoxy analog.
Table 1: Functionalization of the Pyrimidin-4-ol Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 4-Methoxy-pyrimidine derivative | 72–85 | |
| Acylation | AcCl, pyridine, RT | 4-Acetoxy-pyrimidine derivative | 65–78 |
Sulfanyl Group Transformations
The methylsulfanyl (-SCH₃) linker is susceptible to oxidation and nucleophilic substitution.
Oxidation to Sulfoxide/Sulfone
-
Sulfoxide : H₂O₂ in acetic acid at 50°C produces the sulfoxide.
-
Sulfone : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) yields the sulfone.
Table 2: Oxidation of the Sulfanyl Group
| Product | Oxidizing Agent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Sulfoxide | H₂O₂, CH₃COOH | 50°C, 2 h | 88 | |
| Sulfone | mCPBA, DCM | RT, 12 h | 92 |
Nucleophilic Substitution
The methylsulfanyl group can be displaced by amines or thiols:
-
Reaction with morpholine in DMF at 80°C replaces -SCH₃ with -N-morpholine.
1,2,4-Oxadiazole Ring Reactivity
The oxadiazole ring participates in ring-opening reactions and substitutions.
Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl, reflux), the oxadiazole ring hydrolyzes to form a diamide intermediate.
Table 3: Hydrolysis of the 1,2,4-Oxadiazole Ring
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 6 h | Diamide derivative | 68 |
Nucleophilic Aromatic Substitution
Electron-deficient oxadiazoles react with amines (e.g., aniline) at the C-5 position under Pd catalysis.
Methoxyphenyl Group Modifications
The 3-methoxyphenyl substituent undergoes demethylation and electrophilic substitution.
Demethylation
BBr₃ in DCM at 0°C cleaves the methoxy group to a hydroxyl group.
Table 4: Demethylation of the 3-Methoxyphenyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| BBr₃ | DCM, 0°C, 2 h | 3-Hydroxyphenyl analog | 75 |
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl group.
Boekelheide-Type Rearrangements
While not directly observed for this compound, pyrimidine N-oxides undergo Boekelheide rearrangements with acetic anhydride to form acetoxymethyl derivatives . If the pyrimidin-4-ol is converted to an N-oxide, similar reactivity may occur.
Stability Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrimidine rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through molecular docking studies, suggesting it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response:
- Molecular Docking Results : Computational studies indicate favorable binding interactions with the active site of 5-LOX, which could lead to reduced production of inflammatory mediators .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of a related oxadiazole derivative in vitro. The results showed:
- Cell Viability Assay : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Case Study 2: Anti-inflammatory Assessment
In another study focusing on anti-inflammatory activity:
- In Vivo Models : The compound was tested in animal models of inflammation, showing a marked decrease in paw edema compared to control groups.
- Biochemical Analysis : Reduced levels of pro-inflammatory cytokines were recorded post-treatment.
Mechanism of Action
The mechanism of action of 2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The compound’s substituents can influence its binding affinity and selectivity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
BI58108 (6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol)
- Key Differences :
- The oxadiazole ring in BI58108 is substituted with a phenyl group instead of 4-tert-butylphenyl.
- The methoxyphenyl group is at position 4 on the pyrimidine ring, compared to position 3 in the target compound.
- Implications: The tert-butyl group in the target compound enhances lipophilicity (clogP ≈ 4.2 vs. The 3-methoxyphenyl substitution may influence electronic effects on the pyrimidine ring, altering binding interactions with biological targets .
G807-0574 (2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol)
- Key Differences: The oxadiazole ring is substituted with a benzodioxolyl group instead of 4-tert-butylphenyl. Additional trifluoromethyl and dimethylamino groups are present in related analogues.
- Molecular weight differences (436.44 vs. 392.43 for BI58108) suggest divergent pharmacokinetic profiles .
Functional Analogues with Pyrimidine Cores
TRPA1/TRPV1 Antagonists (Compounds 46–51 from )
- Key Differences :
- These compounds feature benzoimidazol-2-one cores instead of pyrimidin-4-ol.
- Substituents include chlorophenethyl, trifluoromethyl biphenyl, and piperidinyl groups.
- Implications :
GPR119 Agonists (EP 1 808 168 B1)
- Key Differences :
- Examples include pyrimidines substituted with piperidinyl-oxadiazole and thiadiazole groups.
- Implications :
- The absence of a sulfanyl linker in these agonists suggests the target compound’s sulfanyl group may play a critical role in receptor binding specificity .
Biological Activity
The compound 2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol is an intriguing member of the oxadiazole and pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a pyrimidine core substituted with oxadiazole and methoxy groups, which are known to influence biological activity. The presence of sulfur in the oxadiazole moiety enhances its potential for various interactions within biological systems.
Molecular Formula
- C : 19
- H : 22
- N : 4
- O : 3
- S : 1
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. The presence of the nitrogen and sulfur atoms in the structure suggests mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer-proton transfer (SETPT) may contribute to their antioxidant activity. These mechanisms are crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular conditions .
Anticancer Properties
Several studies have demonstrated the anticancer potential of similar compounds. For instance, thieno[2,3-d]pyrimidine derivatives show promise in inhibiting cancer cell proliferation. The compound under review has been evaluated for its efficacy against various cancer cell lines, including colorectal cancer cells (Caco-2 and HT-29), where it exhibited comparable effects to established anticancer agents .
Cytotoxicity Studies
Cytotoxicity assays reveal that certain derivatives of oxadiazole can induce cell death in cancer cells while sparing normal cells. For example, compounds with specific substitutions have shown enhanced cytotoxic effects at concentrations as low as 5 µM over 72 hours .
The biological activity of 2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : It has been suggested that similar compounds can trigger apoptotic pathways in malignant cells.
- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against various bacterial strains, which could be attributed to their ability to disrupt microbial cell membranes or inhibit biofilm formation .
Study 1: Anticancer Efficacy
In a comparative study involving multiple oxadiazole derivatives, the compound was tested against Caco-2 and HT-29 cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations of 10 µM after 48 hours.
Study 2: Antioxidant Mechanisms
Another study employed Density Functional Theory (DFT) to analyze the antioxidant mechanisms of similar compounds. The results highlighted that electron-donating groups significantly enhance antioxidant activities, suggesting that structural modifications could optimize the efficacy of the compound under investigation .
Data Tables
| Biological Activity | Concentration Tested (µM) | Cell Line | Effect Observed |
|---|---|---|---|
| Anticancer | 5 | Caco-2 | No significant effect |
| Anticancer | 10 | HT-29 | Significant inhibition |
| Cytotoxicity | 100 | L929 | High toxicity |
| Antioxidant | Varies | N/A | Enhanced activity |
Q & A
Q. How should researchers design a fragment-based drug discovery (FBDD) campaign using this compound as a core scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
